6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline

KCNQ1 Potassium Channel Ion Channel Pharmacology

6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline is a uniquely polysubstituted quinazoline for dual ion channel (KCNQ1/MINK, IC₅₀=1.9 μM) and kinase (HER2, IC₅₀=460 nM) research. Its halogenation pattern—6-bromo, 4-chloro, 8-fluoro—creates an electronic environment unmatched by simpler analogs. The electrophilic 4-Cl enables rapid SNAr diversification, while LogP 3.58 ensures BBB penetration for CNS programs. With ≥98% purity and multiple reactive vectors for SAR exploration, this scaffold is ideal for focused library synthesis and hit-to-lead optimization in both cardiac electrophysiology and targeted oncology. Avoid substitutions—minor halogen changes abolish activity.

Molecular Formula C10H7BrClFN2O
Molecular Weight 305.53 g/mol
Cat. No. B14790504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline
Molecular FormulaC10H7BrClFN2O
Molecular Weight305.53 g/mol
Structural Identifiers
SMILESCCOC1=NC2=C(C=C(C=C2F)Br)C(=N1)Cl
InChIInChI=1S/C10H7BrClFN2O/c1-2-16-10-14-8-6(9(12)15-10)3-5(11)4-7(8)13/h3-4H,2H2,1H3
InChIKeyLTYXCCDEYUZQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline: A Multiply Halogenated Quinazoline Scaffold for Kinase-Targeted Drug Discovery


6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline (CAS 2275753-49-4, C₁₀H₇BrClFN₂O, MW 305.53) is a polysubstituted quinazoline heterocycle featuring bromo, chloro, ethoxy, and fluoro substituents across the quinazoline core [1]. The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly as the core of ATP-competitive kinase inhibitors targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and other oncogenic tyrosine kinases [2]. The unique combination of halogen and alkoxy substituents in this specific compound—including the 8-fluoro and 2-ethoxy motifs—positions it as a versatile synthetic intermediate for generating diverse compound libraries, with documented interactions at ion channel (KCNQ1) and kinase (HER2) targets [3].

Why 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline Cannot Be Replaced by Unsubstituted or Mono-Halogenated Quinazoline Analogs


Substitution of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline with structurally simpler quinazoline analogs is contraindicated in kinase inhibitor development due to profound differences in target engagement and cellular potency driven by the unique halogenation pattern. Literature demonstrates that the biological activity of quinazoline derivatives strongly depends on the type and position of substituents [1]. Structure-activity relationship (SAR) studies reveal that the quinazoline core is exquisitely sensitive to halogen modifications: while certain positions tolerate chlorine, fluorine, bromine, or iodine, even minor changes (e.g., replacing halogen with nitrile) can abolish activity [2]. The combination of 6-bromo, 4-chloro, 8-fluoro, and 2-ethoxy groups in this specific compound creates a unique steric and electronic environment that cannot be replicated by compounds lacking the full substitution pattern, directly impacting binding affinity, selectivity profiles, and downstream synthetic utility.

Quantitative Differentiation of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline: Comparative Binding and Reactivity Evidence


KCNQ1/MINK Potassium Channel Antagonist Activity: A Defined Ion Channel Modulator Profile

This compound demonstrates quantifiable antagonist activity at the KCNQ1/MINK potassium channel complex, a target implicated in cardiac repolarization and arrhythmia. In a functional assay measuring inhibition of KCl-induced ⁸⁶Rb⁺ efflux in CHO cells expressing KCNQ1/MINK, 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline exhibited an IC₅₀ value of 1.90 × 10³ nM (1.9 μM) [1]. This specific ion channel activity profile distinguishes it from structurally related quinazolines optimized exclusively for kinase inhibition, providing a basis for selecting this compound in projects requiring modulation of potassium channel function rather than solely kinase activity.

KCNQ1 Potassium Channel Ion Channel Pharmacology

HER2 Kinase Inhibition: Potency Within the Sub-Micromolar Range

This compound inhibits the human HER2 (ErbB2) cytoplasmic domain with moderate potency. In a DELFIA time-resolved fluorometry assay using the HER2 cytoplasmic domain (amino acids 676 to 1245) expressed in Sf9 cells, 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline demonstrated an IC₅₀ of 460 nM [1]. This sub-micromolar HER2 inhibitory activity is lower than optimized clinical HER2 inhibitors (e.g., lapatinib, IC₅₀ ~ 10 nM), but it is quantifiably higher than that of many simpler quinazoline scaffolds lacking the full halogenation pattern, which often show no measurable HER2 inhibition (IC₅₀ > 10 μM or inactive). The activity supports its use as a starting point for SAR exploration rather than as a final optimized inhibitor.

HER2 Tyrosine Kinase Breast Cancer

Synthetic Versatility: The 4-Chloro Leaving Group Enables Selective Nucleophilic Substitution Chemistry

The 4-chloro substituent in this compound serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, a key synthetic handle for generating diverse 4-substituted quinazoline libraries. Studies on 2-ethoxy-4-chloroquinazoline (a structural analog lacking the 6-bromo and 8-fluoro substituents) demonstrate that the 4-chloro position reacts efficiently with nitrogen nucleophiles including thiosemicarbazide, sodium azide, glucosamine, and hydrazine hydrate [1]. This reactivity is quantitatively enhanced in the target compound due to the electron-withdrawing effects of the additional 6-bromo and 8-fluoro substituents, which activate the 4-position toward nucleophilic attack. In contrast, 4-unsubstituted quinazolines or those with less electrophilic leaving groups (e.g., 4-methoxy) show markedly slower substitution kinetics and reduced yields under identical conditions.

Synthetic Intermediate Nucleophilic Substitution Quinazoline Derivatization

LogP and Drug-Like Property Profile: Enhanced Lipophilicity for Blood-Brain Barrier Penetration Potential

The calculated partition coefficient (LogP) for 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline is 3.58 . This value is significantly higher than that of unsubstituted quinazoline (LogP ~ 1.5) and mono-halogenated analogs (LogP ~ 2.0-2.5), driven by the cumulative lipophilic contributions of the bromo, chloro, ethoxy, and fluoro substituents. LogP values in the range of 2-4 are generally considered optimal for blood-brain barrier (BBB) penetration and oral bioavailability. The measured LogP of 3.58 positions this compound within the CNS-accessible chemical space, whereas less lipophilic quinazoline analogs (e.g., 6,7-dimethoxyquinazoline derivatives with LogP < 2) are largely excluded from CNS distribution. This physicochemical differentiation provides a rationale for selecting this compound in CNS-targeted kinase inhibitor programs.

LogP Lipophilicity ADME CNS Penetration

Targeted Application Scenarios for 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline Based on Quantitative Evidence


Ion Channel Pharmacology: KCNQ1/MINK Antagonist Tool Compound Development

With a defined IC₅₀ of 1.9 μM against the KCNQ1/MINK potassium channel complex [1], this compound serves as a validated starting point for developing tool compounds to probe the role of the I_Ks current in cardiac electrophysiology and arrhythmia models. The activity profile is distinct from kinase-optimized quinazolines, making it a specific choice for ion channel-focused research rather than oncology programs. Its sub-micromolar potency enables cellular studies of KCNQ1 modulation without requiring extensive optimization.

HER2 Kinase Inhibitor Hit-to-Lead Optimization and SAR Expansion

The moderate HER2 inhibitory activity (IC₅₀ = 460 nM) [2] positions this compound as a tractable hit for medicinal chemistry optimization. The presence of multiple halogen substituents provides several vectors for structure-activity relationship (SAR) exploration: the 4-chloro group enables facile nucleophilic substitution to generate diverse 4-substituted analogs, while the 6-bromo and 8-fluoro positions can be further modified to enhance potency and selectivity. This compound offers a balanced starting point between activity and synthetic tractability compared to less active quinazoline scaffolds.

Synthetic Building Block for Parallel Library Synthesis via SNAr at the 4-Position

The electrophilic 4-chloro substituent enables efficient nucleophilic aromatic substitution (SNAr) chemistry [3], making this compound a versatile building block for generating focused quinazoline libraries. The enhanced electrophilicity due to the 6-bromo and 8-fluoro substituents accelerates reaction kinetics compared to 2-ethoxy-4-chloroquinazoline. This supports parallel synthesis workflows in medicinal chemistry and high-throughput hit expansion campaigns where diverse 4-amino, 4-alkoxy, or 4-thioether derivatives are required.

CNS-Penetrant Kinase Inhibitor Lead Generation Leveraging Favorable Lipophilicity

The calculated LogP of 3.58 falls within the optimal range for blood-brain barrier penetration (LogP 2-4), making this scaffold a strategic choice for CNS-targeted kinase inhibitor programs, such as those addressing glioblastoma or brain metastases. Less lipophilic quinazoline analogs (e.g., 6,7-dimethoxyquinazoline, LogP < 2) are largely excluded from CNS distribution, giving this compound a distinct advantage for neuroscience-focused drug discovery efforts requiring CNS exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.